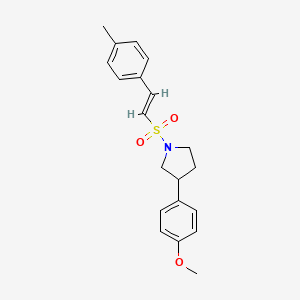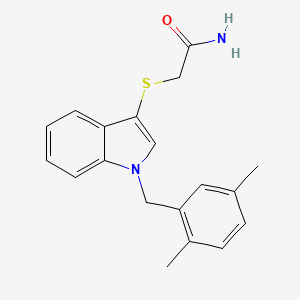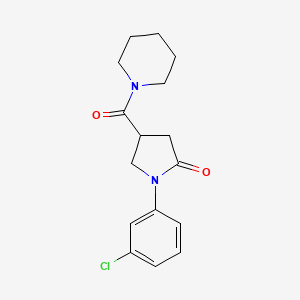![molecular formula C11H15N3OS B2605195 N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea CAS No. 86345-63-3](/img/structure/B2605195.png)
N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The dimethylamino group and the methoxyphenyl group are likely to influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiourea core structure, with the dimethylamino group attached to one of the nitrogen atoms and the 4-methoxyphenyl group attached to the other.Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as ligands for metal ions, and they can also be used as building blocks in organic synthesis . The specific reactivity of “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” would depend on the influence of the dimethylamino and methoxyphenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” would be influenced by its molecular structure. For example, the presence of the dimethylamino and methoxyphenyl groups could affect its solubility, melting point, and boiling point.Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
One significant application of related compounds involves amyloid imaging in Alzheimer's disease. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) have been studied for their ability to measure amyloid in vivo in the brain of patients with Alzheimer's disease. These studies indicate a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmacology and Toxicology of Hallucinogens
Another area of research involves the pharmacology and toxicology of hallucinogens, such as N-benzylphenethylamines ("NBOMes"), which show subnanomolar affinity for the 5-HT2A receptor and are highly potent in humans. This research addresses the structural-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds, highlighting their significance in understanding drug interactions and effects on human health (Halberstadt, 2017).
Fluorescent Properties and Surgical Applications
Methylene blue, a compound with similarities to the target molecule in terms of structure and application, has been reviewed for its fluorescent properties and potential future use in intraoperative fluorescent imaging. The review discusses the emerging role of methylene blue as a fluorophore in surgical settings, highlighting its potential in near-infrared imaging visualization, parathyroid gland identification, and detection of cancer tumor margins (Cwalinski et al., 2020).
Chemosensors for Environmental and Biological Analysis
Thioureas and their derivatives, including compounds similar to N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, are highlighted for their applications as chemosensors. These compounds have been used for the detection and determination of various analytes in biological, environmental, and agricultural samples due to their excellent sensitivity, selectivity, and simple operation. The review covers a broad range of thioureas used as fluorimetric and colorimetric chemosensors, underscoring their importance in detecting environmental pollutants and other analytes (Al-Saidi & Khan, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDCGMBBTHTISE-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)
![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)
